Mal-PEG4-Val-Cit-PAB-OH
Description
Molecular Formula and Composition
Mal-polyethylene glycol-4-Valine-Citrulline-para-Aminobenzyl Alcohol exhibits the molecular formula C₃₃H₅₀N₆O₁₁, establishing its complex heterocyclic structure containing multiple functional groups essential for its biological activity. The compound possesses a molecular weight of 706.8 grams per mole, positioning it within the intermediate molecular weight range that facilitates both cellular penetration and retention characteristics. The Chemical Abstracts Service registry number 2055041-39-7 provides definitive identification for this specific molecular entity.
The molecular architecture encompasses several distinct structural domains that contribute to its overall functionality. The nitrogen content of six atoms primarily derives from the amino acid residues and the terminal amine functionality, while the eleven oxygen atoms are distributed across the polyethylene glycol backbone, peptide carbonyl groups, and hydroxyl functionalities. This elemental composition reflects the compound's amphiphilic nature, combining hydrophilic polyethylene glycol segments with hydrophobic amino acid sequences.
Table 1: Molecular Properties of Mal-polyethylene glycol-4-Valine-Citrulline-para-Aminobenzyl Alcohol
The compound demonstrates significant conformational flexibility, evidenced by its twenty-six rotatable bonds, which enables adaptive binding conformations during biological interactions. The hydrogen bonding profile, featuring six donor sites and eleven acceptor sites, facilitates strong intermolecular interactions with biological targets and contributes to its aqueous solubility characteristics. The extended alkyl-ether backbone provides structural flexibility while maintaining the integrity of the peptide recognition sequence.
Polyethylene Glycol-4 Spacer Functionality and Hydrophobicity Modulation
The polyethylene glycol-4 spacer unit serves as a critical hydrophilic component that significantly modulates the compound's physicochemical properties and biological behavior. Polyethylene glycol-400, characterized by its low molecular weight and viscous liquid nature, demonstrates exceptional hydrophilic properties with a partition coefficient between hexane and water of 0.000015, indicating preferential partitioning into aqueous environments. This pronounced hydrophilicity directly influences the compound's solubility profile and biodistribution characteristics.
The polyethylene glycol-4 segment enhances aqueous solubility through its unique structural arrangement, where the distance between oxygen atoms in the glycol structure closely matches the hydrogen spacing in water molecules. This molecular compatibility facilitates extensive hydrogen bonding networks with surrounding water molecules, creating a hydration shell that prevents aggregation and maintains compound stability in physiological environments. Research demonstrates that polyethylene glycol spacers can improve amphiphile affinity compared to hydrophobic alkyl spacers, though they may not fully restore the binding characteristics of unmodified molecules.
The spacer functionality extends beyond simple solubility enhancement, actively participating in conformational control and molecular dynamics. Studies utilizing molecular dynamics simulations reveal that polyethylene glycol segments can adopt both extended and bent conformations depending on environmental conditions and electrostatic interactions. The four ethylene oxide units in this specific spacer provide optimal flexibility while maintaining sufficient length to separate reactive and recognition domains, preventing steric interference during biological interactions.
Table 2: Polyethylene Glycol-4 Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| Partition Coefficient (hexane/water) | 0.000015 | Extreme hydrophilicity |
| Molecular Weight | ~200 g/mol | Low molecular weight mobility |
| Viscosity | Low | Enhanced diffusion characteristics |
| Water Solubility | Complete | Biocompatibility |
| Hydrogen Bonding Capacity | High | Stability enhancement |
Valine-Citrulline-para-Aminobenzyl Alcohol Sequence Design
The Valine-Citrulline-para-Aminobenzyl Alcohol sequence represents a sophisticated enzymatic cleavage system specifically designed for cathepsin B recognition and controlled payload release. Cathepsin B, a lysosomal protease predominantly found within intracellular environments, demonstrates specific affinity for the dipeptide sequence formed by valine and citrulline residues. This selectivity ensures that cleavage occurs primarily within target cells rather than in extracellular environments, providing spatial control over drug release mechanisms.
The valine residue contributes hydrophobic character and structural rigidity to the recognition sequence, while citrulline provides unique recognition elements through its guanidino group and extended side chain structure. The para-aminobenzyl alcohol component functions as both a spacer and a self-immolative system, undergoing spontaneous fragmentation following enzymatic cleavage of the valine-citrulline bond. This mechanism ensures complete separation of the payload from the carrier system through a 1,6-elimination reaction that releases the terminal alcohol functionality.
Recent investigations reveal that the conventional valine-citrulline system, while effective for intracellular payload release, demonstrates susceptibility to extracellular degradation by carboxylesterase enzymes and neutrophil elastase. These findings have prompted development of modified peptide sequences that maintain cathepsin B sensitivity while exhibiting enhanced stability against non-target proteases. The incorporation of additional amino acid residues at strategic positions can significantly improve linker stability without compromising the intended cleavage mechanism.
The para-aminobenzyl alcohol moiety serves dual functions as both a recognition element and a self-immolative spacer. Upon enzymatic cleavage, the resulting para-aminobenzyl carbamate undergoes spontaneous cyclization and fragmentation, releasing the attached payload through a traceless mechanism. This design eliminates the need for additional enzymatic steps and ensures rapid payload liberation following initial proteolytic activation.
Role of tert-Butyloxycarbonyl Protecting Group and Acidic Deprotection Mechanism
The tert-butyloxycarbonyl protecting group system plays a crucial role in the synthetic preparation and stability of Mal-polyethylene glycol-4-Valine-Citrulline-para-Aminobenzyl Alcohol derivatives, although the final compound terminates with a hydroxyl functionality rather than the protected amine. During synthetic sequences, tert-butyloxycarbonyl protection enables selective functionalization of amino groups while preventing unwanted side reactions that could compromise structural integrity or introduce impurities.
The tert-butyloxycarbonyl group demonstrates exceptional stability under basic and neutral conditions, remaining intact during peptide coupling reactions and polyethylene glycol attachment procedures. This stability profile allows for complex multi-step syntheses without premature deprotection, ensuring high yields and product purity. The protecting group's bulky structure also provides steric hindrance that can influence reaction selectivity and prevent undesired intermolecular interactions during synthesis.
Acidic deprotection of tert-butyloxycarbonyl groups proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation. Strong acids such as trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol effectively remove the protecting group under mild conditions that preserve other sensitive functionalities within the molecule. The reaction generates carbon dioxide and isobutylene as byproducts, both of which can be easily removed from the reaction mixture.
Table 3: tert-Butyloxycarbonyl Deprotection Conditions
| Reagent System | Solvent | Temperature | Time | Efficiency |
|---|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | Room temperature | 2-4 hours | >95% |
| Hydrogen chloride | Methanol | Room temperature | 1-2 hours | >90% |
| Trimethylsilyl iodide | Acetonitrile | Room temperature | 4-6 hours | >85% |
Alternative deprotection methods utilizing trimethylsilyl iodide followed by methanol treatment offer gentler conditions for acid-sensitive substrates. This approach proceeds through silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis and decarboxylation. The method proves particularly valuable when other acid-labile groups are present within the molecular structure.
Maleimide-Thiol Conjugation Chemistry
The maleimide functionality serves as the primary conjugation point for attaching Mal-polyethylene glycol-4-Valine-Citrulline-para-Aminobenzyl Alcohol to thiol-containing biomolecules through highly selective Michael addition reactions. Maleimide-thiol chemistry represents one of the most widely utilized bioconjugation strategies due to its exceptional selectivity, rapid reaction kinetics, and compatibility with aqueous environments. The reaction proceeds through nucleophilic attack of the thiolate anion on the electron-deficient maleimide double bond, forming a stable thiosuccinimide adduct.
The Michael addition mechanism involves initial deprotonation of the thiol group to generate the reactive thiolate nucleophile, which subsequently undergoes conjugate addition to the maleimide acceptor. The reaction demonstrates second-order kinetics and typically achieves completion within minutes to hours under physiological conditions. Optimal reaction conditions involve neutral to slightly basic environments, with phosphate-buffered saline or HEPES buffer systems providing appropriate pH control and ionic strength.
Research investigations demonstrate that maleimide-thiol conjugation efficiency depends critically on several parameters, including molar ratios of reactants, reaction time, temperature, and buffer composition. Studies using poly(lactide-co-glycolide) nanoparticles functionalized with maleimide groups achieved optimal conjugation efficiency of 84% with peptide ligands when employing a 2:1 maleimide to thiol molar ratio after 30 minutes at room temperature. For protein conjugation, higher molar ratios of 5:1 and extended reaction times up to 2 hours may be required to achieve maximum efficiency.
Table 4: Optimized Maleimide-Thiol Conjugation Conditions
| Target Molecule | Molar Ratio (Maleimide:Thiol) | Buffer System | Reaction Time | Efficiency |
|---|---|---|---|---|
| Small peptides | 2:1 | HEPES pH 7.0 | 30 minutes | 84% |
| Proteins | 5:1 | PBS pH 7.4 | 2 hours | 58% |
| Antibodies | 3:1 | PBS pH 7.4 | 1 hour | >70% |
The stability of maleimide-thiol conjugates represents a critical consideration for biological applications, as the initial thiosuccinimide adduct can undergo hydrolysis to form ring-opened products. This hydrolysis reaction proceeds slowly under physiological conditions but can be accelerated at elevated pH or temperature. The ring-opened succinamic acid thioether products demonstrate enhanced stability compared to the cyclic precursors, making controlled hydrolysis a valuable strategy for improving conjugate longevity.
Storage conditions significantly impact maleimide reactivity, with refrigeration at 4°C maintaining approximately 90% activity after seven days, while storage at room temperature results in nearly 40% loss of reactivity over the same period. These findings emphasize the importance of proper storage and handling procedures to maintain conjugation efficiency. The development of stabilized maleimide derivatives and optimized reaction protocols continues to advance the utility of this conjugation chemistry for demanding biological applications.
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N6O11/c1-23(2)30(32(45)37-26(4-3-12-35-33(34)46)31(44)36-25-7-5-24(22-40)6-8-25)38-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-39-28(42)9-10-29(39)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H,36,44)(H,37,45)(H,38,41)(H3,34,35,46)/t26-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGYJIMAJDHMSQ-YZNIXAGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule is dissected into:
-
Maleimide-PEG4 acid : Synthesized via Michael addition of maleic anhydride to a PEG4-amine precursor.
-
Val-Cit-PAB tripeptide : Constructed using SPPS with Fmoc/t-Bu protection.
-
Carbamate linkage : Formed between PEG4 and the N-terminus of Val-Cit-PAB using carbodiimide coupling.
Critical challenges include minimizing racemization during peptide bond formation and ensuring complete deprotection of the PAB hydroxyl group.
Stepwise Preparation Methods
Synthesis of Maleimide-PEG4 Acid
The maleimide-PEG4 segment is prepared through a three-step sequence:
-
PEG4-Amine Activation :
-
Carboxylic Acid Derivatization :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | >95% |
| NMR (CDCl₃) | δ 6.70 (s, 2H, maleimide), 3.55–3.65 (m, 16H, PEG4) |
Solid-Phase Peptide Synthesis of Val-Cit-PAB
The Val-Cit-PAB sequence is assembled on a Wang resin using Fmoc-SPPS:
-
Resin Loading :
-
Fmoc-PAB-OH (1.2 equiv) is coupled to Wang resin using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF for 2 h.
-
-
Sequential Deprotection/Coupling :
-
Fmoc deprotection: 20% piperidine/DMF, 2 × 5 min.
-
Fmoc-Cit-OH and Fmoc-Val-OH are coupled using HATU/DIPEA (2.0 equiv each) in DMF for 1 h per residue.
-
-
Cleavage :
Optimization Insight :
-
Substituting HATU with PyBOP reduces racemization during Cit coupling (0.5% vs. 1.8% by chiral HPLC).
-
PEG4 integration post-SPPS minimizes steric hindrance during maleimide activation.
Conjugation and Final Assembly
Carbamate Linkage Formation
The maleimide-PEG4-acid is conjugated to the N-terminal valine of the tripeptide via carbodiimide chemistry:
-
Activation :
-
Maleimide-PEG4-acid (1.0 equiv) is treated with HATU (1.1 equiv) and DIPEA (2.5 equiv) in DMF for 10 min.
-
-
Coupling :
-
Val-Cit-PAB-OH (1.05 equiv) is added, and the reaction is stirred at 25°C for 12 h.
-
-
Purification :
Analytical Validation :
-
NMR (DMSO-d6) : δ 7.56–7.51 (m, 2H, PAB aromatic), 6.90–6.87 (m, 2H, maleimide), 4.35–3.76 (m, PEG4 and peptide backbone).
Process Optimization and Scalability
Addressing Hydrophobicity and Aggregation
The PEG4 spacer mitigates aggregation inherent to Val-Cit-PAB linkers:
Enzymatic Stability Profiling
Comparative studies with carboxylesterase Ces1C and neutrophil elastase (NE) demonstrate:
-
Half-Life (pH 7.4) :
Enzyme This compound Mc-Val-Cit-PAB Ces1C 48 h 12 h NE 72 h 6 h -
Mechanism : PEG4 sterically shields the Cit-PAB bond from protease access.
Industrial-Scale Manufacturing Considerations
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Cleavage Reactions: The valine-citrulline dipeptide is cleaved by cathepsin B, a protease found in lysosomes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include thiol-containing compounds, proteases like cathepsin B, and various organic solvents such as dimethyl sulfoxide and dichloromethane .
Major Products
The major products formed from these reactions include antibody-drug conjugates, where the drug payload is released upon cleavage of the valine-citrulline linker .
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
ADCs are biopharmaceutical drugs that combine the targeting capabilities of monoclonal antibodies with the cytotoxic effects of potent drugs. Mal-PEG4-Val-Cit-PAB-OH serves as a cleavable linker in ADCs, enhancing their therapeutic efficacy. The advantages include:
- Targeted Delivery : The compound ensures that cytotoxic agents are released primarily within tumor cells.
- Reduced Side Effects : By minimizing exposure to healthy tissues, it lowers the risk of systemic toxicity associated with conventional chemotherapy.
Bioconjugation Techniques
The compound is also employed in various bioconjugation techniques where precise attachment of biomolecules is required. It facilitates:
- Thiol-Maleimide Conjugation : The maleimide group reacts with thiol groups on proteins, allowing for stable conjugation.
- Drug Delivery Systems : this compound is utilized in designing advanced drug delivery systems that exploit receptor-mediated endocytosis for enhanced cellular uptake .
Interaction Studies
Research into the interaction properties of this compound focuses on its binding affinity and stability when conjugated with antibodies or other biomolecules. These studies assess:
- Stability in Biological Environments : Understanding how the compound behaves in various biological conditions helps optimize its use in therapeutic applications.
- Cleavage Mechanisms : Investigating how effectively the linker releases its drug payload upon cleavage by cathepsin B or other enzymes allows for better design of ADCs .
Case Studies and Research Findings
Several studies have demonstrated the effectiveness of this compound in various applications:
- Cancer Therapy : Research has shown that ADCs utilizing this linker exhibit improved therapeutic indices and reduced off-target effects compared to traditional chemotherapeutics .
- Preclinical Models : Studies involving xenograft mouse models have confirmed that ADCs armed with this linker outperform those using less stable linkers, demonstrating significant antitumor activity at lower doses .
Mechanism of Action
The mechanism of action of Mal-PEG4-Val-Cit-PAB-OH involves its cleavage by cathepsin B within lysosomes. Upon cleavage, the para-aminobenzyl alcohol group undergoes an elimination reaction, releasing the drug payload into the cytosol. This leads to mitotic arrest and apoptosis of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of Mal-PEG4-Val-Cit-PAB-OH with structurally related ADC linkers is provided below:
Table 1: Structural and Functional Comparison of Val-Cit-PAB-Based Linkers
*Estimated based on structural similarity.
Key Research Findings
PEG Spacer Length: Longer PEG chains (e.g., PEG4) improve water solubility and reduce aggregation, critical for ADC pharmacokinetics . However, excessive PEG length may hinder target binding or increase immunogenicity . Shorter PEG variants (e.g., PEG1 or PEG2) are used in ADCs targeting dense tumor tissues where size-dependent penetration is crucial .
The absence of PEG (e.g., Val-Cit-PAB-OH) reduces solubility but maintains protease sensitivity, making it suitable for non-PEGylated prodrugs .
Conjugation Flexibility: Maleimide-based linkers (e.g., Mal-PEG4) dominate ADC synthesis due to their rapid, site-specific cysteine coupling . Amino-terminated variants (e.g., NH₂-PEG4) allow alternative conjugation strategies, such as NHS ester reactions, for non-antibody carriers .
Stability: Mal-amido-PEG4-Val-Cit-PAB-OH exhibits enhanced stability in serum compared to non-amidated versions, likely due to reduced hydrolysis .
Biological Activity
Mal-PEG4-Val-Cit-PAB-OH is a specialized compound predominantly utilized in the development of antibody-drug conjugates (ADCs). Its unique structure and properties enable it to serve as an effective linker that facilitates targeted drug delivery, particularly in cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanism of action, synthesis, and applications in research and clinical settings.
Chemical Composition and Structure
This compound consists of several key components:
- Maleimide Group : Essential for conjugating with thiol-containing biomolecules (e.g., antibodies).
- Polyethylene Glycol (PEG) Spacer : Enhances solubility and reduces immunogenicity.
- Valine-Citrulline (Val-Cit) Dipeptide : A cleavable linker that is selectively hydrolyzed by cathepsin B, an enzyme overexpressed in many tumors.
- p-Aminobenzyl Alcohol (PAB) : Facilitates the release of the drug payload upon cleavage.
The molecular formula is with a molar mass of approximately 706.78 g/mol .
This compound operates through a targeted delivery mechanism:
- Conjugation : The maleimide group reacts with thiol groups on antibodies to form stable thioether bonds.
- Internalization : Once administered, the ADC is internalized by cancer cells via receptor-mediated endocytosis.
- Cleavage : Within the lysosomal environment, cathepsin B cleaves the Val-Cit bond, leading to the release of the cytotoxic drug specifically within the tumor cells. This mechanism minimizes systemic toxicity while maximizing therapeutic efficacy .
Case Studies
Research has demonstrated the efficacy of this compound in various preclinical models:
- Antitumor Activity : Studies have shown that ADCs utilizing this linker exhibit significant antitumor effects in vivo. For instance, a study highlighted that ADCs with cleavable Val-Cit linkers showed superior tumor reduction compared to those with non-cleavable counterparts .
- Biodistribution : In vivo imaging studies confirmed that ADCs accumulate preferentially in tumor tissues, demonstrating effective targeting capabilities .
Comparative Analysis
A comparative analysis of different ADC linkers reveals that this compound offers distinct advantages:
| Linker Type | Cleavability | Target Enzyme | Antitumor Activity | Stability |
|---|---|---|---|---|
| This compound | Cleavable | Cathepsin B | High | Moderate |
| Mal-Amide-PEG4-Val-Cit-PAB-PNP | Cleavable | Cathepsin B | Moderate | Low |
| Non-cleavable linkers | Non-cleavable | N/A | Low | High |
This table illustrates how this compound outperforms non-cleavable linkers in terms of antitumor activity while maintaining reasonable stability .
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of PEG Linker : PEG is reacted with maleimide to create a functionalized PEG.
- Coupling with Val-Cit : The Val-Cit dipeptide is coupled to the PEG linker under controlled conditions.
- Attachment of PAB Group : Finally, p-aminobenzyl alcohol is introduced to complete the structure.
These methods ensure high purity levels (≥95%) essential for biological applications .
Q & A
Basic Questions
Q. What are the structural components of Mal-PEG4-Val-Cit-PAB-OH, and what roles do they play in peptide-based research?
- Answer : The molecule comprises four key components:
- Mal (Maleimide) : A reactive group forming stable thiol bonds for bioconjugation (e.g., linking to cysteine residues in antibodies) .
- PEG4 : A tetraethylene glycol spacer enhancing solubility, reducing steric hindrance, and improving pharmacokinetics .
- Val-Cit : A dipeptide linker cleavable by lysosomal enzymes (e.g., cathepsin B) in antibody-drug conjugates (ADCs), enabling controlled drug release .
- PAB-OH (para-Aminobenzyloxycarbonyl) : Stabilizes the linker-drug bond until enzymatic cleavage occurs .
Q. How should this compound be stored to maintain stability in experimental settings?
- Answer : Store at 2–8°C in lyophilized form, protected from light and moisture. For reconstitution, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the maleimide group .
- Methodological Insight : Regularly validate stability via high-performance liquid chromatography (HPLC) to detect degradation products, especially after prolonged storage .
Q. What role does this compound play in ADC development?
- Answer : It serves as a protease-cleavable linker in ADCs, connecting cytotoxic drugs to monoclonal antibodies. The Val-Cit sequence ensures targeted drug release in lysosomes, minimizing off-target toxicity .
- Methodological Insight : In vitro validation involves incubating ADCs with cathepsin B or lysosomal extracts, followed by LC-MS to quantify drug release kinetics .
Advanced Research Questions
Q. How can researchers optimize the enzymatic cleavage efficiency of the Val-Cit linker under varying pH and redox conditions?
- Answer :
- Experimental Design :
pH Variation : Test cleavage rates in buffers simulating lysosomal (pH 4.5–5.5) vs. cytoplasmic (pH 7.4) environments using fluorogenic substrates .
Redox Modulation : Add reducing agents (e.g., glutathione) to mimic intracellular conditions and assess linker stability via HPLC .
- Data Analysis : Compare cleavage half-lives (t½) across conditions. Contradictions may arise if redox potential alters enzyme activity; address via kinetic modeling .
Q. How to resolve contradictions in reported cleavage rates of Val-Cit linkers across different ADC constructs?
- Answer :
- Hypothesis Testing : Differences may stem from antibody steric effects or drug hydrophobicity. Use structure-activity relationship (SAR) studies with truncated antibody fragments to isolate linker-drug interactions .
- Analytical Methods : Employ surface plasmon resonance (SPR) to measure binding affinity changes and correlate with cleavage efficiency .
Q. What advanced methodologies are used to characterize the purity and conjugation efficiency of this compound in ADC synthesis?
- Answer :
- Conjugation Efficiency : Quantify via UV-Vis spectroscopy (maleimide depletion assay) or LC-MS to confirm drug-to-antibody ratio (DAR) .
- Purity Assessment : Use reverse-phase HPLC with charged aerosol detection (CAD) for non-UV-absorbing impurities .
- Critical Consideration : Batch-to-batch variability in PEGylation can affect ADC homogeneity; mitigate via size-exclusion chromatography (SEC) .
Q. How does PEG chain length (e.g., PEG4 vs. PEG8) impact the pharmacokinetics and tumor penetration of ADCs using this compound?
- Answer :
- Experimental Approach :
Synthesize ADCs with varying PEG lengths.
Compare plasma half-life (t½) in murine models via ELISA.
Assess tumor penetration using fluorescence-labeled ADCs and confocal microscopy .
- Key Finding : Longer PEG chains increase plasma stability but reduce tumor uptake due to larger hydrodynamic radius .
Q. What strategies mitigate premature drug release from Val-Cit-PAB linkers in systemic circulation?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
